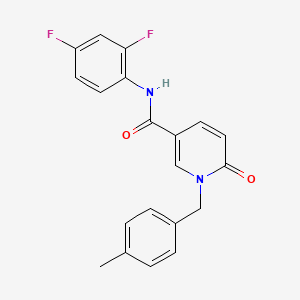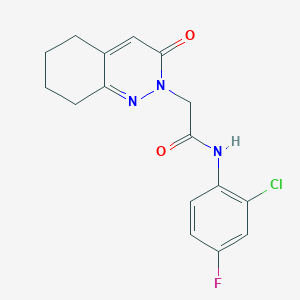![molecular formula C26H27ClN2O4S B11253953 6-chloro-N-(2,6-diethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253953.png)
6-chloro-N-(2,6-diethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-CHLORO-N-(2,6-DIETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N-(2,6-DIETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds, sulfonyl chlorides, and amines. The reaction conditions may involve:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acid or base catalysts
Solvents: Organic solvents like dichloromethane, toluene, or ethanol
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous flow processes. The key steps include:
Chlorination: Introduction of the chlorine atom into the aromatic ring.
Sulfonylation: Addition of the sulfonyl group.
Cyclization: Formation of the benzoxazine ring.
Amidation: Introduction of the carboxamide group.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Halogenated or nitrated derivatives
科学研究应用
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Polymer Science: Precursor for high-performance polymers.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Drug Development: Investigated for its pharmacological properties.
Medicine
Antimicrobial: Potential antimicrobial agent.
Anti-inflammatory: Studied for anti-inflammatory effects.
Industry
Material Science: Used in the development of advanced materials.
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 6-CHLORO-N-(2,6-DIETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Interaction with cellular receptors to modulate signaling pathways.
Pathways: Involvement in biochemical pathways related to inflammation, microbial growth, or cellular metabolism.
相似化合物的比较
Similar Compounds
Benzoxazines: Compounds with similar benzoxazine rings.
Sulfonamides: Compounds with sulfonyl groups attached to aromatic rings.
Carboxamides: Compounds with carboxamide functional groups.
Uniqueness
6-CHLORO-N-(2,6-DIETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse applications in various scientific and industrial fields.
属性
分子式 |
C26H27ClN2O4S |
|---|---|
分子量 |
499.0 g/mol |
IUPAC 名称 |
6-chloro-N-(2,6-diethylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C26H27ClN2O4S/c1-4-18-7-6-8-19(5-2)25(18)28-26(30)24-16-29(22-15-20(27)11-14-23(22)33-24)34(31,32)21-12-9-17(3)10-13-21/h6-15,24H,4-5,16H2,1-3H3,(H,28,30) |
InChI 键 |
OHUQKCLUJVOKOE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253875.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11253883.png)
![N-cyclohexyl-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide](/img/structure/B11253889.png)
![N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline](/img/structure/B11253895.png)

![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11253902.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253924.png)
![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253928.png)
![N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11253934.png)
![2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11253936.png)


![2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11253959.png)
